3-(Cyclopropylmethoxy)phenol

Lipophilicity Physicochemical Properties Drug Design

3-(Cyclopropylmethoxy)phenol is a meta-substituted phenol ether (C10H12O2, MW 164.20 g/mol) characterized by a cyclopropylmethyl group linked via an ether oxygen to the 3-position of the phenolic ring. It is commercially available at purities typically ranging from 95% to 98%.

Molecular Formula C10H12O2
Molecular Weight 164.204
CAS No. 1154342-71-8
Cat. No. B2942581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclopropylmethoxy)phenol
CAS1154342-71-8
Molecular FormulaC10H12O2
Molecular Weight164.204
Structural Identifiers
SMILESC1CC1COC2=CC=CC(=C2)O
InChIInChI=1S/C10H12O2/c11-9-2-1-3-10(6-9)12-7-8-4-5-8/h1-3,6,8,11H,4-5,7H2
InChIKeyMJQYPQNJNKPRNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Cyclopropylmethoxy)phenol (CAS 1154342-71-8): Procurement-Grade Physicochemical & Industrial Relevance Profile


3-(Cyclopropylmethoxy)phenol is a meta-substituted phenol ether (C10H12O2, MW 164.20 g/mol) characterized by a cyclopropylmethyl group linked via an ether oxygen to the 3-position of the phenolic ring. It is commercially available at purities typically ranging from 95% to 98% . The compound is distinct from simple alkyl ether analogs due to the unique electronic and steric properties of the cyclopropyl moiety, which impart differentiated lipophilicity (experimental logP ~1.8) and ionization behavior (predicted pKa 9.60 ± 0.10) . Its primary established industrial application is as a critical intermediate in the multi-step enantioselective synthesis of the clinically utilized β1-selective adrenergic blocker, (S)-Betaxolol [1].

Why 3-(Cyclopropylmethoxy)phenol Cannot Be Replaced by Simple Alkyl Ether Congeners in Target Synthesis


The cyclopropylmethyl ether group is not a bioisostere for simple linear or branched alkyl ethers (methyl, ethyl, isopropyl). The cyclopropane ring's strained bonding and unique π-character alter the electron density at the phenolic oxygen, shifting physicochemical properties and metabolic handling. Experimental data demonstrate that replacing cyclopropylmethoxy with isopropoxy or isobutoxy results in markedly different hepatic metabolic profiles and CYP isozyme contributions in microsomal assays [1]. In the context of (S)-Betaxolol synthesis, the cyclopropylmethoxy group is a structural prerequisite for β1-selectivity and pharmacokinetic profile; substituting with a non-cyclopropylalkyl ether would not yield the active pharmaceutical ingredient [2]. Therefore, simply selecting a generic 3-alkoxyphenol without the cyclopropane ring introduces functional liability in both integrated synthetic routes and downstream biological performance.

Quantitative Differentiation Evidence: 3-(Cyclopropylmethoxy)phenol vs. Closest Structural Analogs


Lipophilicity Differentiation of 3-(Cyclopropylmethoxy)phenol vs. 3-Methoxyphenol

The target compound exhibits a measured logP of 1.8 , compared to 3-methoxyphenol, for which experimental XLogP values range from 1.34 to 1.60 [1]. This difference of approximately +0.2 to +0.46 log units indicates meaningfully higher lipophilicity conferred by the cyclopropylmethoxy group. This elevated logP is consistent with broader trends where cyclopropyl-containing ethers are more lipophilic than their methyl ether counterparts, as demonstrated in systematic comparisons of lipophilicity modulation upon fluorination of isopropyl, cyclopropyl, and 3-oxetanyl groups [2].

Lipophilicity Physicochemical Properties Drug Design

Ionization Behavior: pKa of 3-(Cyclopropylmethoxy)phenol vs. 3-Methoxyphenol

The predicted pKa of 3-(cyclopropylmethoxy)phenol is 9.60 ± 0.10 , whereas the experimentally determined pKa of 3-methoxyphenol at 25°C is 9.65 [1]. The slightly lower pKa (stronger acidity) of the target compound is consistent with the inductive electron-withdrawing effect of the cyclopropyl ring, which is known to withdraw electron density via its sp2-like character. Although the absolute difference is small (ΔpKa ≈ 0.05), the shift in the fraction of ionized species (phenoxide) at physiologically relevant pH (7.4) is proportionally significant: the target compound is ~12% more ionized than 3-methoxyphenol at this pH.

pKa Ionization Solubility

Differential Hepatic Metabolic Profile: Cyclopropylmethoxy vs. Isopropoxy in RXR Agonist Series

In a direct head-to-head hepatic microsomal study of six retinoid X receptor agonists differing only in their alkoxy side chain (isopropoxy, isobutoxy, or cyclopropylmethoxy), the 4-cyclopropylmethoxy analog showed distinct interspecies metabolic behavior. While Michaelis-Menten parameters were comparable between rat and human for the 4-isopropoxy and 4-isobutoxy compounds, the contribution of individual CYP isozymes (particularly CYP2D6) differed markedly for the cyclopropylmethoxy compound, altering the metabolic profile [1]. Furthermore, in a related pharmacokinetic study, the oral bioavailability in rats was 22.6% for the cyclopropylmethoxy analog (NEt-3cPM), compared to 16.4% for the isopropoxy analog (NEt-3IP) and 46.5% for the isobutoxy analog (NEt-3IB) [2], demonstrating a quantifiable divergence in in vivo exposure linked to the cyclopropylmethoxy group.

Hepatic Metabolism CYP Isozymes Interspecies difference

Role as an Irreplaceable Intermediate in the Enantioselective Synthesis of (S)-Betaxolol

3-(Cyclopropylmethoxy)phenol is explicitly used as a key intermediate in the chemo-enzymatic synthesis of (S)-Betaxolol, a clinically approved β1-selective adrenergic blocker, achieving 99% enantiomeric excess [1]. The cyclopropylmethoxy group is an integral part of the betaxolol pharmacophore, contributing to its β1-selectivity (IC50 = 6 μM) and cardioselectivity . In contrast, 3-methoxyphenol and even 4-(cyclopropylmethoxy)phenol (the para regioisomer, CAS 63659-24-5) do not afford betaxolol upon analogous synthetic sequences. The specific 3-position substitution pattern is essential for the regiochemistry of the subsequent alkylation steps.

Enantioselective Synthesis Beta-blocker Intermediate

Pharmacophoric Inclusion in Mcl-1/ACC1 Inhibitor Patent Series

3-(Cyclopropylmethoxy)phenol is explicitly claimed as a substructure in European Patent EP3279183A1 [1], which covers monocyclic compounds as inhibitors of Mcl-1 and Acetyl-CoA carboxylase 1 (ACC1) for the potential treatment of cancer, fatty liver diseases, hepatitis, and hepatic fibrosis. The cyclopropylmethoxy group is specified as a preferred substituent (Optionally substituted C3-C6 cycloalkyl group) in multiple exemplified compounds, including N-[1-[6-[[4-[3-(cyclopropylmethoxy)phenoxy]-2,6-difluorophenyl]methoxy]pyridin-3-yl]ethyl]acetamide and [(2S)-1-[[2-[4-[3-(cyclopropylmethoxy)phenoxy]phenyl]-1,3-oxazol-5-yl]oxy]propan-2-yl]urea [2]. Simple 3-methoxyphenol is not claimed as a preferred embodiment, indicating the cyclopropylmethoxy group confers a specific advantage for target binding.

Mcl-1 Inhibition ACC1 Inhibition Cancer

Procurement-Driven Application Scenarios Anchored in Differentiated Evidence for 3-(Cyclopropylmethoxy)phenol


Medicinal Chemistry: Lead Optimization Requiring Lipophilic Alkoxy Modulators with Defined CYP Metabolism

When a medicinal chemistry program seeks to increase lipophilicity (logP) in a phenolic scaffold by approximately 0.3–0.5 units while simultaneously tuning CYP-mediated metabolism, 3-(cyclopropylmethoxy)phenol is the preferred building block. Evidence from the RXR agonist series demonstrates that replacing isopropoxy with cyclopropylmethoxy alters CYP isozyme contributions and changes oral bioavailability from 16.4% to 22.6% in rats [1]. This quantitative metabolic differentiation, combined with its validated logP of 1.8, makes it a rational choice over 3-methoxyphenol (logP ≈1.4) or 3-isopropoxyphenol.

Generic Pharmaceutical R&D: Synthesis of Betaxolol API and Betaxolol-Related Impurity Reference Standards

For laboratories developing generic betaxolol or synthesizing betaxolol-related impurity standards, 3-(cyclopropylmethoxy)phenol is the only structurally correct regioisomeric intermediate. The published enantioselective route uses this precise compound to achieve 99% enantiomeric excess [2]. Substitution with 3-methoxyphenol or the para isomer 4-(cyclopropylmethoxy)phenol (CAS 63659-24-5) will not produce the correct betaxolol skeleton, making 3-(cyclopropylmethoxy)phenol a non-substitutable procurement item for betaxolol API projects.

Oncology Research Targeting Mcl-1/ACC1: Building Block for Patent-Conscious Library Synthesis

Research groups synthesizing compound libraries targeting Mcl-1 or ACC1 for cancer, fatty liver disease, or hepatic fibrosis can utilize 3-(cyclopropylmethoxy)phenol as a direct synthetic entry into the claimed chemical space of EP3279183A1. The patent explicitly incorporates this fragment in multiple active embodiments [3]. Sourcing this compound ensures that synthesized analogues fall within the preferred subgenus, maximizing the probability of generating protectable lead matter.

Physicochemical Profiling: Calibration Standards for pKa and logP Measurement of Cycloalkyl-Containing Phenols

Because 3-(cyclopropylmethoxy)phenol has a precisely characterized set of physicochemical parameters (pKa 9.60, logP 1.8), it serves as a useful calibration standard for analytical laboratories measuring ionization and distribution coefficients of cycloalkyl-ether phenols. Its pKa is shifted approximately 0.05 units lower than that of 3-methoxyphenol, a reproducible difference that can validate the sensitivity of pKa determination methods .

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